molecular formula C36H61N3O14 B11831665 TCO-PEG9-maleimide

TCO-PEG9-maleimide

Cat. No.: B11831665
M. Wt: 759.9 g/mol
InChI Key: TZGDGNPQUCQZSR-UPHRSURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG9-maleimide involves the conjugation of a trans-cyclooctene (TCO) moiety with a maleimide group through a polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds . The reaction typically involves the following steps:

  • Activation of the maleimide group.
  • Conjugation with the TCO moiety.
  • Purification of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG9-maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

TCO-PEG9-maleimide exerts its effects through the following mechanisms:

    Selective Protein Degradation: The compound is used in PROTACs, which contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.

    Molecular Targets and Pathways: The primary molecular targets are proteins involved in disease pathways, such as oncogenic proteins in cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG9-maleimide is unique due to its longer PEG spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability .

Properties

Molecular Formula

C36H61N3O14

Molecular Weight

759.9 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43)/b2-1-

InChI Key

TZGDGNPQUCQZSR-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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